molecular formula C10H15NO3 B030253 6-Maleimido-1-hexanol CAS No. 157503-18-9

6-Maleimido-1-hexanol

Cat. No.: B030253
CAS No.: 157503-18-9
M. Wt: 197.23 g/mol
InChI Key: SVMIVBMALOISKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

6-Maleimido-1-hexanol is an organic compound utilized in the field of polymer and materials science research . The primary target of this compound is thiols . Thiols are organic compounds that contain a sulfur-hydrogen (-SH) group and are often responsible for the bioactivity of proteins and enzymes.

Mode of Action

The compound interacts with its targets through a process known as Michael addition or thiol-ene reaction . The maleimide group in the compound is highly reactive towards thiols, leading to a covalent bonding . This reaction is a key step in the formation of polymers and materials.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of thiols in the environment can trigger the Michael addition or thiol-ene reaction . Additionally, factors such as pH, temperature, and solvent can also affect the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Maleimido-1-hexanol can be synthesized through various synthetic routes. One common method involves the reaction of maleic anhydride with 6-amino-1-hexanol, followed by cyclization to form the maleimide ring . The reaction typically requires an inert atmosphere and moderate heating to facilitate the cyclization process.

Industrial Production Methods

The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hexanol moiety, which provides additional functionality and reactivity compared to other maleimide compounds. This makes it particularly useful in applications requiring both maleimide reactivity and hydroxyl functionality .

Properties

IUPAC Name

1-(6-hydroxyhexyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,12H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMIVBMALOISKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479910
Record name 6-Maleimido-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157503-18-9
Record name 6-Maleimido-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One mole equivalent of maleic anhydride and one mole equivalent of 6-amino hexanol are dissolved in anhydrous acetic acid and the solution is heated under reflux for eight hours. The acetic acid is distilled off in a rotary evaporator. The residue is dissolved in diethyl ether and washed once with 1 N NaOH, and twice with water. After drying over MgSO4 and evaporating the diethyl ether, the residue is crystallized from isopropyl ether to produce N-(6-hydroxyhexyl) maleimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.